molecular formula C12H16O2 B12831811 2-Benzyloxy-3-pentanone

2-Benzyloxy-3-pentanone

Cat. No.: B12831811
M. Wt: 192.25 g/mol
InChI Key: DEOOBELFQJXOAE-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-pentanone is an organic compound with the molecular formula C12H16O2 It is a ketone with a benzyloxy group attached to the second carbon and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyloxy-3-pentanone can be synthesized through several methods. One common approach involves the protection of hydroxyl groups in S-ethyl lactate with benzyl chloride, followed by a Grignard reaction to obtain the desired ketone . Another method involves the use of L-methyl lactate or L-ethyl lactate as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from aldol reactions involving this compound are diastereomeric adducts with high stereoselectivity .

Scientific Research Applications

2-Benzyloxy-3-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyloxy-3-pentanone in chemical reactions involves its role as a reactant in aldol reactions. The benzyloxy group and the ketone functionality allow it to participate in nucleophilic addition reactions, leading to the formation of new carbon-carbon bonds. The stereoselectivity of these reactions is influenced by the presence of specific reagents like TiCl4 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-3-pentanone is unique due to its specific structure, which allows for high stereoselectivity in aldol reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

2-phenylmethoxypentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOOBELFQJXOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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